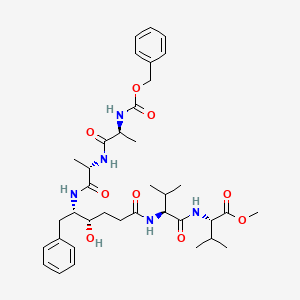

Cbz-aaphepsi((s)-CH(OH)CH2)glyvv-ome

Description

Cbz-aaphepsi((s)-CH(OH)CH₂)glyvv-ome is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group, a hydroxyethyl-modified amino acid residue ((s)-CH(OH)CH₂), and a glycine-valine (glyvv) sequence terminated by a methyl ester (ome).

Properties

CAS No. |

126380-03-8 |

|---|---|

Molecular Formula |

C37H53N5O9 |

Molecular Weight |

711.8 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-4-hydroxy-6-phenyl-5-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C37H53N5O9/c1-22(2)31(35(47)42-32(23(3)4)36(48)50-7)41-30(44)19-18-29(43)28(20-26-14-10-8-11-15-26)40-34(46)24(5)38-33(45)25(6)39-37(49)51-21-27-16-12-9-13-17-27/h8-17,22-25,28-29,31-32,43H,18-21H2,1-7H3,(H,38,45)(H,39,49)(H,40,46)(H,41,44)(H,42,47)/t24-,25-,28-,29-,31-,32-/m0/s1 |

InChI Key |

QMXGQRYFXBJNBM-KTVGBRJCSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O |

Appearance |

Solid powder |

Other CAS No. |

126380-03-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

enzyloxycarbonyl--alanyl-alanyl-phenylalanyl-psi(CHOHCH2)-glycyl-valyl-valine methyl ester Cbz-AAPhepsi((s)-CH(OH)CH2)GlyVV-OMe Cbz-Ala-Ala-Phe-psi(CHOHCH2)-Gly-Val-Val-OMe SK and F 107461 SK and F-107461 SKF 107461 SKF-107461 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cbz-aaphepsi((s)-CH(OH)CH₂)glyvv-ome to compounds with analogous functional groups or applications, based on the provided evidence:

2.1. Comparison with 2-Aminobenzamides

highlights 2-aminobenzamides as compounds with diverse biological activities, including glycosylation modulation and enzyme inhibition . While Cbz-aaphepsi lacks a benzamide core, its Cbz group shares similarities with benzamide derivatives in terms of aromatic protection strategies. Key differences include:

- Functional Groups: 2-Aminobenzamides prioritize amide bonds for hydrogen bonding, whereas Cbz-aaphepsi employs a peptide backbone and hydroxyethyl modification for stereochemical specificity.

- Applications: 2-Aminobenzamides are widely used in glycan analysis (e.g., GlycoBase tools ), whereas Cbz-aaphepsi’s methyl ester and valine residues suggest a focus on membrane permeability or protease stability.

2.2. NMR Chemical Shift Correlations

provides ¹H-NMR chemical shifts for metabolites in human mesenchymal stem cells.

These shifts suggest similarities in aliphatic regions but distinct aromatic signatures due to the Cbz group.

2.4. Comparison with Metalloporphyrins

describes Ag-meso-tetra(4-N-hydroxyethylpyridyl)porphyrin, a metalloporphyrin with anticancer properties. While structurally distinct, both compounds feature hydroxyethyl groups (–CH₂–CH₂–OH) that enhance solubility or metal coordination. Key contrasts:

- Core Structure : Porphyrins rely on a macrocyclic ring for metal binding, whereas Cbz-aaphepsi uses a peptide scaffold for target recognition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.